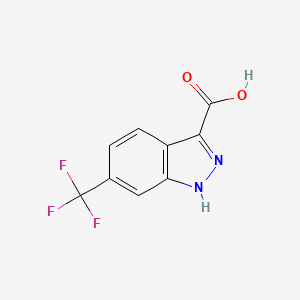

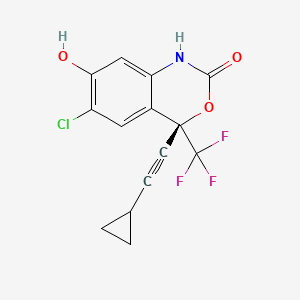

5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid

Overview

Description

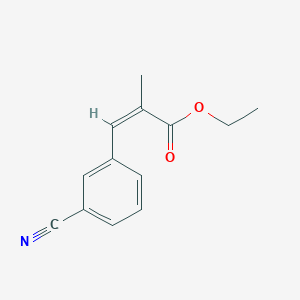

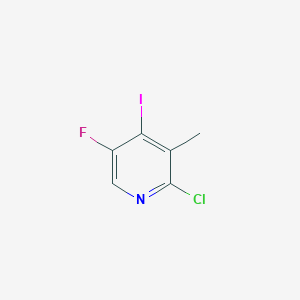

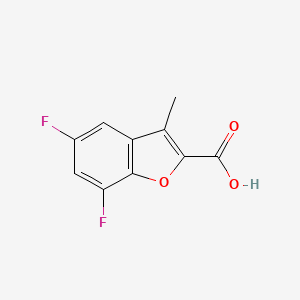

5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H6F2O3 . It belongs to the group of benzofuran-2-carboxylic acids.

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis

The molecular weight of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is 212.15 . The InChI code is 1S/C9H4F2O3/c10-4-1-5-6 (9 (12)13)3-14-8 (5)7 (11)2-4/h1-3H, (H,12,13) .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Scientific Research Applications

Medicinal Chemistry

5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid: is a compound of interest in medicinal chemistry due to its benzofuran core structure. Benzofuran derivatives are known for their diverse pharmacological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound could serve as a precursor for the synthesis of potential drug candidates, especially in the development of target therapy compounds with minimal side effects.

Agriculture

In the agricultural sector, benzofuran derivatives have been explored for their antimicrobial properties. The halogenated positions on the benzofuran nucleus, such as those in 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid , may contribute to potent antibacterial activity, which could be beneficial in developing plant protection agents .

Material Science

The benzofuran moiety is a valuable scaffold in material science. It can be used to synthesize complex organic compounds that may have applications in creating new materials with specific optical or electronic properties. The fluorine atoms in 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid could potentially influence the material’s reactivity and stability .

Environmental Science

Benzofuran derivatives are also studied for their role in environmental science. They can be used as building blocks for synthesizing compounds that may degrade environmental pollutants or serve as analytical reagents for detecting harmful substances .

Analytical Chemistry

In analytical chemistry, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid could be utilized in the synthesis of analytical standards or reagents. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy as a reference compound .

Biochemistry

The compound’s potential to interact with biological systems makes it a candidate for studying enzyme reactions, receptor-ligand interactions, and other biochemical pathways. Its fluorinated benzofuran ring could be particularly useful in probing the structure-activity relationships of biomolecules .

Pharmacology

Pharmacologically, benzofuran derivatives like 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid are significant due to their therapeutic potential. They can be used to develop prodrugs or active pharmaceutical ingredients with improved efficacy and reduced toxicity .

Synthetic Organic Chemistry

This compound is valuable in synthetic organic chemistry for constructing complex molecules. Its reactivity can be leveraged in various organic transformations, such as cross-coupling reactions, to create diverse chemical libraries for drug discovery and development .

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . Indole derivatives, which are structurally similar to benzofurans, are known to interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma.

Mode of Action

Biochemical Pathways

Benzofuran derivatives are known to have a wide range of biological and pharmacological activities, suggesting that they may affect multiple pathways .

Result of Action

Safety and Hazards

The safety information for 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . For example, some substituted benzofurans have shown significant anticancer activities .

properties

IUPAC Name |

5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEBTMPYGMCTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)

![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)